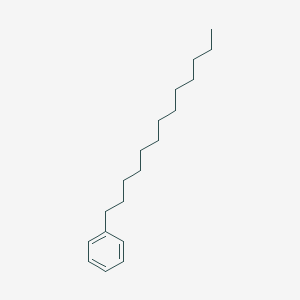

Dimethyl 3,4,5,6-tetrafluorophthalate

Übersicht

Beschreibung

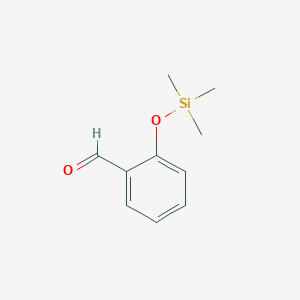

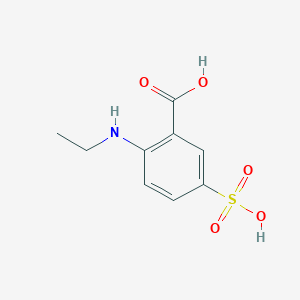

Dimethyl 3,4,5,6-tetrafluorophthalate is a useful research compound. Its molecular formula is C10H6F4O4 and its molecular weight is 266.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry : Dimethyl diaminophthalates, related to Dimethyl 3,4,5,6-tetrafluorophthalate, are used to synthesize a variety of heterocyclic ring systems, including tetraazanthracenes (Williams & Shalaby, 1973).

Crystallography : Investigations into crystal structures, like the study of 3,4-Dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, provide insights into molecular symmetry and bonding characteristics (Iwasaki & Akiba, 1984).

Color Polymorphism : Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, a compound related to this compound, exhibits color polymorphism in the solid state. Its structural and electronic properties are studied to understand this phenomenon (Peeters et al., 2001).

Organic Synthesis : this compound is used in the synthesis of various organic compounds, such as in reactions with nucleophilic reagents to produce monosubstituted and disubstituted products (Birchall et al., 1970).

Electrochemistry : The compound is also used in the synthesis of novel phthalocyanine compounds, which have applications in electrochemistry and spectroelectrochemistry (Köksoy et al., 2015).

Transition Metal Organometallics : Research into the synthesis of transition metal organometallics includes the use of this compound as a precursor in producing platinum complexes (Anastasiou et al., 1987).

Charge-Transfer Complexes : Studies on charge-transfer complexes of dimethyl and tetramethyl derivatives of dichalcogenoles illustrate the electron donor properties of these compounds (Takimiya et al., 1991).

Wirkmechanismus

Target of Action

Dimethyl 3,4,5,6-Tetrafluorophthalate is an antibacterial agent . It belongs to the group of dialkylamino quinoline derivatives . The primary targets of this compound are likely to be bacterial cells, where it interacts with metal ions .

Mode of Action

The active form of this compound has a hydrocarbon group with 4 carbon atoms and a hydroxyl group . This active form binds to metal ions, which could disrupt the normal functioning of bacterial cells .

Biochemical Pathways

Given its antibacterial properties, it’s likely that it interferes with essential biochemical pathways in bacteria, leading to their death or inhibition of growth .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell functions, leading to their death or inhibition of growth . This is consistent with its known role as an antibacterial agent .

Eigenschaften

IUPAC Name |

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDASBAWJFXNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346953 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-59-5 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions dimethyl tetrafluorophthalate as a product of pyrolysis. Can you elaborate on the reaction context and its significance?

A1: The research paper [] describes dimethyl tetrafluorophthalate as a product derived from the pyrolysis of dimethyl 1,2,3,4,7,7-hexafluoro[2,2,1]hepta-2,5-diene-5,6-dicarboxylate. This reaction is significant because it highlights the thermal instability of the parent compound and offers insights into its decomposition pathway. The formation of dimethyl tetrafluorophthalate, alongside difluorocarbene, suggests a complex rearrangement involving bond breaking and formation at elevated temperatures. Further investigation into the mechanism and factors influencing this pyrolysis could unveil potential synthetic routes for dimethyl tetrafluorophthalate and similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.4]octane](/img/structure/B89794.png)